![molecular formula C10H6O3 B2513999 6-Ethynyl-1,3-benzodioxole-5-carbaldehyde CAS No. 151692-56-7](/img/structure/B2513999.png)
6-Ethynyl-1,3-benzodioxole-5-carbaldehyde
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Description
Scientific Research Applications
Anticancer Agent
Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines such as cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . Some compounds showed anticancer activity, reducing Hep3B secretions of α-fetoprotein (α-FP) and inducing arrest in the G2-M phase . This indicates that benzodioxole compounds have potent and promising antitumor activity .
Antioxidant
Benzodioxole derivatives also showed moderate antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiparasitic Agent
In addition to anticancer and antioxidant activities, benzodioxole derivatives have shown potential antiparasitic activity . Antiparasitic agents are drugs used to treat parasitic diseases.
Insecticide Synthesis
Benzodioxole is an important industrial intermediate for the synthesis of the insecticide synergist 5- { [2- (2-butoxyethoxy) ethoxy] methyl}-6-propyl-2 H -1,3-benzodioxole (PBO) . Insecticide synergists are not toxic to insects but increase the potency of other insecticides.
Fragrance Synthesis
Benzodioxole is used in the synthesis of the important fragrance 3- (1,3-benzodioxol-5-yl)-2-methylpropanal, Helional® . Helional is a synthetic compound with a fresh floral aldehyde note that is widely used in perfumery.
Synthesis of Fused Quinoline Systems
Ethyl 6- (bromomethyl)- [1,3]dioxolo [4,5- g ]quinoline-7-carboxylate, a benzodioxole derivative, has been used for the synthesis of fused quinoline or bisquinoline systems . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge.
properties
IUPAC Name |
6-ethynyl-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c1-2-7-3-9-10(13-6-12-9)4-8(7)5-11/h1,3-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOOJWTBANPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1C=O)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynyl-1,3-benzodioxole-5-carbaldehyde |
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